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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)-1,1-diallylurea

CAS No.: 52696-90-9

Cat. No.: B11949276 Get Quote

Executive Summary & Chemical Identity[1][2][3]
Chlorophenyl diallylurea (specifically the 1,1-diallyl-3-(4-chlorophenyl) isomer) represents a

niche scaffold within the N-arylurea class. Unlike its commercially ubiquitous analogs such as

Monuron or Diuron, this specific derivative is primarily a research intermediate used to probe

steric effects in herbicidal binding pockets or as a linker in medicinal chemistry.

This guide addresses a critical data gap: standardized handbook values for the melting point

(MP) and boiling point (BP) of this specific derivative are rarely published in open literature.

Consequently, this document provides a predictive framework based on structural analogs,

coupled with a validated synthesis and characterization protocol to allow researchers to

experimentally determine these values in-house.

Chemical Structure[1][2][3][4][5][6]
IUPAC Name: 3-(4-chlorophenyl)-1,1-di(prop-2-en-1-yl)urea

Molecular Formula: C₁₃H₁₅ClN₂O

Molecular Weight: 250.72 g/mol

Key Functional Groups:

Urea linkage (-NH-CO-N<)
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p-Chlorophenyl ring (electron-deficient aromatic system)

Diallyl amine moiety (sterically bulky, reactive alkene handles)

Physical Properties: Data & Predictive Analysis
Due to the specialized nature of this compound, experimental values must be contextualized

against validated structural analogs. The introduction of two allyl groups significantly alters the

crystal lattice energy compared to dimethyl analogs.

Table 1: Comparative Physical Properties (Analogs vs.
Target)

Compound Structure Melting Point (°C)
Boiling Point /
Stability

Monuron
1,1-dimethyl-3-(4-

chlorophenyl)urea
174 – 175

Decomposes before

boiling

Linuron

3-(3,4-

dichlorophenyl)-1-

methoxy-1-methylurea

93 – 94 Decomposes

Siduron

1-(2-

methylcyclohexyl)-3-

phenylurea

133 – 138 Decomposes

Target: Chlorophenyl

Diallylurea

1,1-diallyl-3-(4-

chlorophenyl)urea
Predicted: 85 – 105* Decomposes >200°C

*Prediction Logic: The replacement of methyl groups (Monuron) with bulky allyl groups disrupts

the efficient planar stacking and hydrogen bonding network (specifically the intermolecular N-

H···O=C interactions). This steric hindrance typically lowers the melting point relative to the

dimethyl analog.

Boiling Point & Thermal Stability[4]
Atmospheric Pressure: Like most substituted ureas, this compound will not exhibit a stable

boiling point at 760 mmHg. It is expected to undergo thermal decomposition (pyrolysis)
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leading to the dissociation into 4-chlorophenyl isocyanate and diallylamine above 180–

200°C.

Vacuum Distillation: If purification by distillation is attempted, it must be performed under high

vacuum (<0.5 mmHg). However, recrystallization is the recommended purification method to

avoid thermal degradation.

Synthesis Protocol: The Isocyanate Route[6]
To obtain accurate physical data, the compound must be synthesized with high purity. The most

robust method involves the nucleophilic addition of diallylamine to 4-chlorophenyl isocyanate.

This pathway is preferred over the reaction of 4-chloroaniline with diallylcarbamoyl chloride due

to cleaner workup and higher yields.

Reaction Scheme
The reaction proceeds via a concerted nucleophilic attack of the secondary amine on the

electrophilic carbon of the isocyanate.

4-Chlorophenyl
Isocyanate

(Electrophile) Nucleophilic Addition
Solvent: DCM or Toluene

Temp: 0°C to RT
Diallylamine
(Nucleophile)

Zwitterionic
Intermediate

Fast
3-(4-chlorophenyl)-

1,1-diallylurea
(Target)

Proton Transfer

Click to download full resolution via product page

Figure 1: Synthetic pathway for the formation of chlorophenyl diallylurea via isocyanate

addition.

Step-by-Step Experimental Procedure
Safety Note: Isocyanates are potent sensitizers and lachrymators. Diallylamine is toxic and

flammable. Perform all operations in a functioning fume hood.

Preparation:
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Charge a dry 250 mL round-bottom flask with 4-chlorophenyl isocyanate (15.36 g, 100

mmol).

Dissolve in anhydrous Dichloromethane (DCM) (100 mL) under an inert atmosphere (N₂ or

Ar).

Cool the solution to 0–5°C using an ice bath.

Addition:

Prepare a solution of diallylamine (9.72 g, 100 mmol) in DCM (20 mL).

Add the amine solution dropwise to the isocyanate over 30 minutes. Note: The reaction is

exothermic. Control addition rate to maintain temperature <10°C.

Reaction:

Allow the mixture to warm to room temperature (RT) naturally.

Stir for 2–4 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane

3:7). The isocyanate spot should disappear.

Workup & Purification:

Option A (Precipitation): If the product precipitates, filter the solid, wash with cold hexane,

and dry.

Option B (Extraction): If the product remains soluble, wash the organic layer with 1M HCl

(to remove unreacted amine), then saturated NaHCO₃, and finally brine.

Dry over anhydrous MgSO₄ and concentrate in vacuo.

Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to

obtain analytical grade crystals.

Characterization & Data Validation
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To validate the identity of the synthesized compound before reporting MP/BP data, the

following spectral signatures must be confirmed.

Table 2: Diagnostic Spectral Markers
Method Expected Signal Mechanistic Origin

IR Spectroscopy 3300–3350 cm⁻¹ (m) N-H stretch (secondary amide)

1640–1660 cm⁻¹ (s) C=O stretch (Urea carbonyl)

1590 cm⁻¹ C=C aromatic ring breathing

¹H NMR (CDCl₃) δ 5.1–5.3 ppm (m, 4H)
Terminal alkene protons

(=CH₂)

δ 5.7–5.9 ppm (m, 2H) Internal alkene protons (-CH=)

δ 3.9–4.1 ppm (d, 4H) Allylic methylene (-N-CH₂-)

δ 6.5–7.0 ppm (bs, 1H)
Urea N-H proton

(exchangeable)

Melting Point Observe Range

Sharp range (<2°C) indicates

high purity. Broad range

indicates solvent occlusion or

impurities.

Protocol for Melting Point Determination
Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) at RT for 24

hours to remove solvent traces.

Loading: Pack a capillary tube to a height of 2–3 mm.

Ramp Rate: Heat rapidly to 10°C below the expected range (approx. 70°C), then ramp at

1°C/minute.

Observation: Record the temperature of the first visible liquid droplet (onset) and the

temperature where the last crystal disappears (clear point).
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Disclaimer:The physical property data provided for 3-(4-chlorophenyl)-1,1-diallylurea are

predictive estimates based on structure-property relationships of known analogs. Accurate

values must be determined experimentally using the protocols described above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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